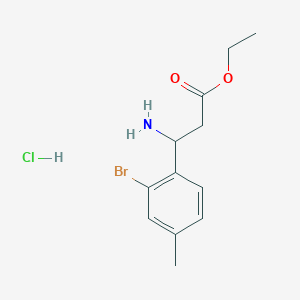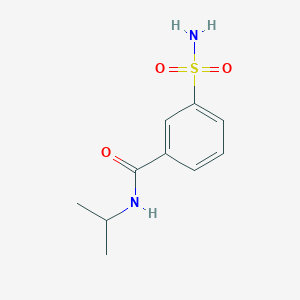
n-Isopropyl-3-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H14N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
n-Isopropyl-3-sulfamoylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied as a potential capsid assembly modulator for the treatment of hepatitis B virus (HBV) infections.
Materials Science: The compound has been used in the development of temperature-sensitive polymers and hydrogels for controlled release applications.
Biology: Its derivatives have been investigated for their antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of n-Isopropyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as a capsid assembly modulator, it targets the core protein of the hepatitis B virus, inhibiting the viral assembly process. This disruption prevents the formation of functional viral particles, thereby reducing viral replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamoylbenzamide: A parent compound with similar structural features.
Benzamide: Another related compound with a simpler structure.
Sulfonamides: A broader class of compounds with sulfonamide groups.
Uniqueness
n-Isopropyl-3-sulfamoylbenzamide is unique due to its specific structural modifications, which enhance its efficacy as a capsid assembly modulator. Its isopropyl group and sulfamoyl moiety contribute to its distinct chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-propan-2-yl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)12-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
InChI Key |
GGWAMQDRXIBATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


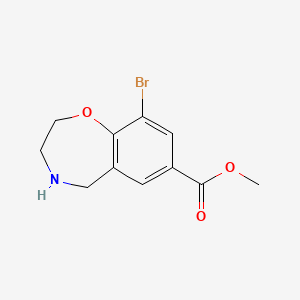
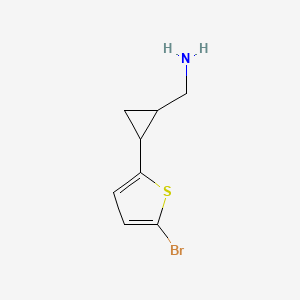
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

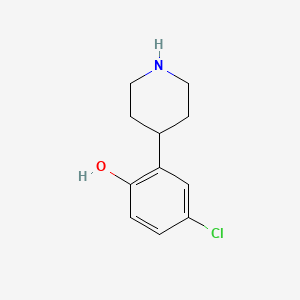
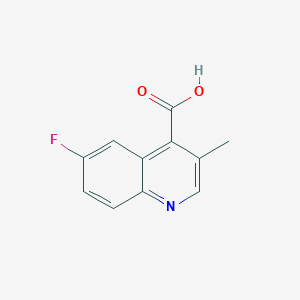
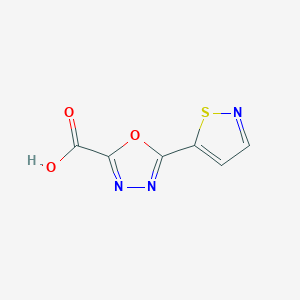
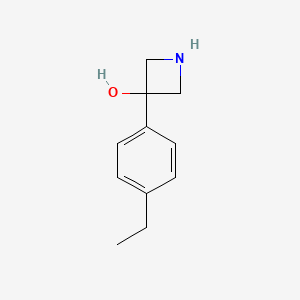
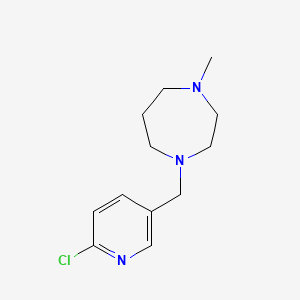
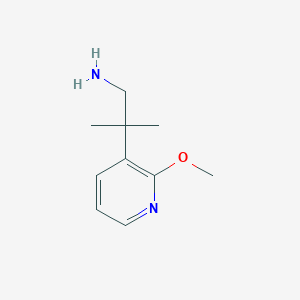
amino]valeric acid](/img/structure/B13544282.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
